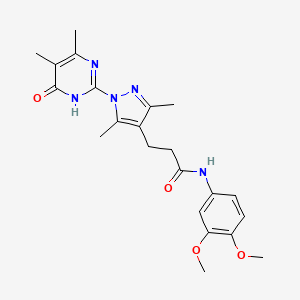

![molecular formula C23H20N4O3 B2749509 N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide CAS No. 1207017-21-7](/img/structure/B2749509.png)

N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

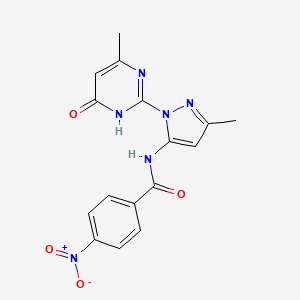

“N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Selvan et al. developed N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl . The disc diffusion technique was used for the determination of antimicrobial activity against S. aureus using ciprofloxacin as a positive control .Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The structure of similar ligands and their complexes has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Aplicaciones Científicas De Investigación

Antibacterial and Antimycobacterial Activities

Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the imidazole moiety and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis . Further studies could explore the potential of our compound in combating bacterial infections.

Anti-Inflammatory Effects

Imidazole-based molecules have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them promising candidates for drug development . Our compound could be explored in preclinical models to assess its anti-inflammatory activity.

Antitumor Potential

Certain imidazole derivatives exhibit antitumor effects. Researchers have explored their impact on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis . Investigating our compound’s antitumor activity could provide valuable insights for cancer therapy.

Antidiabetic Properties

Imidazole-containing compounds have been studied for their potential in managing diabetes. These molecules may influence glucose metabolism or insulin signaling pathways . Evaluating our compound’s antidiabetic effects could contribute to diabetes research.

Antioxidant Activity

Imidazole derivatives often possess antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage . Investigating our compound’s antioxidant potential could have implications for health and disease prevention.

Antiviral Applications

Imidazole-based compounds have been explored as antiviral agents. Their mechanisms may involve inhibiting viral replication or entry into host cells . Assessing our compound’s antiviral efficacy could be relevant in the context of emerging viral infections.

Ulcerogenic Activity

Some imidazole derivatives exhibit ulcerogenic effects, impacting gastrointestinal health. Researchers have studied their role in ulcer formation and healing . Investigating our compound’s ulcerogenic potential could contribute to gastroenterology research.

Other Biological Activities

Imidazole-containing compounds have diverse effects, including antipyretic, anti-allergic, antihelmintic, and antifungal activities . Exploring these aspects for our compound could reveal additional therapeutic applications.

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not available, similar compounds have shown significant antimicrobial effects against tested strains, i.e., Gram-positive, Gram-negative (bacterial), and fungal strains . The anticancer screening results demonstrated that similar compounds were the most potent compounds against the cancer cell line (HCT116) even more than 5-FU, the standard drug .

Direcciones Futuras

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Heterocyclic compounds, like imidazole, give high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, “N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide” and similar compounds could be potential candidates for future drug development.

Propiedades

IUPAC Name |

N-[2-[[2-(benzimidazol-1-yl)acetyl]amino]phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-30-21-13-7-2-8-16(21)23(29)26-18-10-4-3-9-17(18)25-22(28)14-27-15-24-19-11-5-6-12-20(19)27/h2-13,15H,14H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGVCAXYOQMBES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2749427.png)

![1-Methyl-1'-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2749433.png)

![1-(4-Fluorobenzoyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2749435.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)

![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2749443.png)

![2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2749444.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2749446.png)